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Introduction and Chemical Overview

Licochalcone C (LCC) is a naturally occurring retrochalcone predominantly isolated from various species

of the Glycyrrhiza genus (licorice plants), particularly Glycyrrhiza inflata. As a member of the chalcone

family, LCC features a characteristic 1,3-diaryl-2-propen-1-one structure consisting of two aromatic rings

(A and B) connected by a three-carbon α,β-unsaturated carbonyl system. This molecular architecture is

crucial for its biological activity, as the electron-delocalized system enables interactions with diverse

cellular targets. LCC exists predominantly as the more thermodynamically stable trans (E) isomer, which has

been confirmed through NMR spectroscopy and X-ray crystallography in related compounds. The

compound's chemical structure includes a C-isoprenyl (γ,γ-dimethylallyl) substituent and methoxy groups

at specific positions, with molecular formula C₂₁H₂₂O₄ and molecular weight of 338.40 g/mol [1] [2].

The synthesis of LCC typically involves multiple steps, with recent methodologies achieving approximately

10% overall yield through a six-step process that includes non-regioselective C-isoprenylation, MOM-

protection, O-methylation, Claisen-Schmidt condensation, and final MOM-deprotection. Characterization via

(^1)H and (^{13})C nuclear magnetic resonance (NMR) reveals distinctive signals, including two doublets

(δH 7.99, 1H, J = 15.6 Hz for H-β; δH 7.68, 1H, J = 15.6 Hz for H-α) confirming the α,β-unsaturated ketone
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bridge, and a carbonyl signal at δC 187.4. Mass spectrometry analysis shows a protonated molecule ion [M +

1]+ at m/z 339.17, further confirming its molecular structure [1].

Direct Molecular Targets and Signaling Pathways

Licochalcone C exerts its multifaceted biological effects through interactions with several key molecular

targets and the modulation of crucial cellular signaling pathways. Understanding these interactions

provides insights into its therapeutic potential across various disease contexts.

Primary Molecular Targets

Table 1: Direct Molecular Targets of Licochalcone C

Molecular
Target

Effect of LCC
Experimental
Evidence

Biological Consequence

EGFR Inhibits kinase
activity

In vitro kinase assay,
molecular docking

Decreased phosphorylation of
EGFR and downstream signaling

AKT Inhibits kinase
activity

In vitro kinase assay,
molecular docking

Reduction in p-AKT levels,
induction of apoptosis

α-
glucosidase

Potent inhibition
(IC₅₀ <100 nM)

Enzyme activity assays Potential antidiabetic applications

PTP1B Moderate inhibition
(IC₅₀ = 92.43 μM)

Enzyme activity assays Potential for diabetes and obesity
management

Recent research has identified EGFR and AKT as direct targets of LCC. In vitro kinase assays

demonstrated significant inhibition of both EGFR and AKT kinase activities by LCC. Molecular docking

simulations using AutoDock Vina indicated that LCC potentially binds within the ATP-binding pockets of

these kinases, thereby competing with ATP and reducing phosphorylation. In colorectal cancer cells

(HCT116), treatment with LCC resulted in dose-dependent decreases in phosphorylated EGFR (pEGFR)

and phosphorylated AKT (pAKT) levels, confirming the functional impact on these signaling pathways [3].
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Beyond its kinase targets, LCC demonstrates potent inhibition of α-glucosidase with an IC₅₀ of less than 100

nM, indicating potential applications in diabetes management. It also moderately inhibits protein tyrosine

phosphatase 1B (PTP1B) with an IC₅₀ of 92.43 μM, another target relevant to insulin signaling

sensitization [4].

Key Regulated Signaling Pathways

Table 2: Signaling Pathways Modulated by Licochalcone C

Signaling
Pathway

Effect of LCC
Cellular Process
Affected

Experimental Models

EGFR/AKT Downregulation Cell proliferation,
survival

HCT116 colorectal cancer
cells

ROS/JNK/p38 Upregulation Apoptosis, stress
response

HCT116, oral squamous
carcinoma

Cell Cycle
Regulators

Modulation of p21, p27,
cyclin B1, cdc2

G2/M phase arrest HCT116, HCT116-OxR
cells

PI3K/Akt/eNOS Upregulation Anti-inflammatory
response

H9c2 cardiomyocytes

NF-κB/iNOS/NO Downregulation Anti-inflammatory
response

LPS-stimulated H9c2 cells

LCC modulates several critical signaling cascades that contribute to its therapeutic effects. In cancer models,

LCC treatment leads to reactive oxygen species (ROS) generation, which subsequently activates the JNK

and p38 kinases. This ROS-mediated stress response contributes to mitochondrial dysfunction and apoptosis

induction. Simultaneously, LCC impacts cell cycle progression by modulating the expression of key

regulators including p21, p27, cyclin B1, and cdc2, resulting in G₂/M phase arrest [3].

In inflammatory contexts, LCC demonstrates differential regulation of opposing signaling pathways. In

LPS-stimulated H9c2 cardiomyocytes, LCC suppresses the NF-κB/iNOS/NO pathway while
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simultaneously activating the PI3K/Akt/eNOS pathway. This dual mechanism allows LCC to inhibit pro-

inflammatory mediators while promoting anti-inflammatory and protective signaling cascades. The use of

LY294002, a specific PI3K inhibitor, abolished the protective effects of LCC, confirming the essential role of

this pathway in its anti-inflammatory activity [5].

Anticancer Mechanisms of Action

Apoptosis Induction

Licochalcone C demonstrates potent pro-apoptotic activity across multiple cancer cell lines through both

intrinsic and extrinsic apoptotic pathways. In colorectal cancer models, LCC treatment induces

mitochondrial membrane potential (MMP) dysregulation, leading to cytochrome c release into the

cytoplasm and subsequent activation of caspase cascades. This mitochondrial apoptosis pathway is

characterized by increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and cleavage of poly

(ADP-ribose) polymerase (PARP). The ROS generation triggered by LCC treatment precedes these apoptotic

events, and antioxidant treatment with N-acetylcysteine (NAC) significantly attenuates LCC-induced

apoptosis, confirming the central role of oxidative stress in this process [3].

In both oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cells (HCT116 and HCT116-OxR),

LCC treatment resulted in dose-dependent apoptosis as confirmed by Annexin V/7-AAD staining. After 48

hours of treatment with 20 μM LCC, approximately 40-50% of cells underwent apoptosis. This effect was

accompanied by increased expression of pro-apoptotic proteins Bax and Bak, while anti-apoptotic

proteins Bcl-2 and Bcl-xL were downregulated. The pan-caspase inhibitor Z-VAD-FMK significantly

reduced LCC-induced cell death, further confirming the caspase-dependent nature of the apoptosis [3].

Cell Cycle Arrest

LCC effectively inhibits cancer cell proliferation through induction of cell cycle arrest at the G₂/M phase

transition. This effect is mediated through the modulation of key cell cycle regulators, including increased

expression of cyclin-dependent kinase inhibitors p21 and p27, and decreased levels of cyclin B1 and cdc2. In

HCT116 colorectal cancer cells, treatment with 20 μM LCC for 24 hours resulted in approximately 60% of
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cells accumulating in the G₂/M phase, compared to 15% in untreated controls. This cell cycle arrest

contributes to the antiproliferative effects of LCC observed in various cancer models [3].

The ability of LCC to induce cell cycle arrest is particularly valuable in overcoming chemotherapy

resistance. In oxaliplatin-resistant HCT116 cells (HCT116-OxR), LCC maintained similar potency in

inhibiting cell growth and inducing G₂/M arrest compared to parental cells, with IC₅₀ values of

approximately 15 μM after 48 hours of treatment. This suggests that LCC can bypass common resistance

mechanisms and may represent a promising approach for treating refractory cancers [3].

Inhibition of Metastasis and Angiogenesis

Emerging evidence indicates that LCC interferes with multiple stages of cancer progression, including

metastasis and angiogenesis. While research in this area is more limited compared to other licochalcones,

LCC has been shown to inhibit the EGFR/AKT pathway, which plays crucial roles in cell migration,

invasion, and angiogenesis. In oral squamous cell carcinoma models, LCC treatment suppressed cell

migration and invasion through regulation of the JAK2/STAT3 signaling pathway [3].
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Figure 1: Licochalcone C's integrated anticancer signaling network. LCC simultaneously inhibits

proliferative pathways (EGFR/AKT) while activating stress responses (ROS/JNK/p38) and cell cycle

inhibitors, converging on apoptosis execution.

Antibacterial Activity and Mechanisms

Spectrum of Antibacterial Activity

Licochalcone C demonstrates potent antibacterial effects against a broad spectrum of Gram-positive

bacteria, with particular efficacy against Staphylococcus aureus strains, including methicillin-resistant S.

aureus (MRSA). The minimum inhibitory concentration (MIC) values for LCC against Gram-positive

bacteria range from 6.2 μg/mL to 50.0 μg/mL, with identical activity against both MSSA and MRSA (MIC =

12.5 μg/mL). This suggests that LCC's mechanism of action differs from β-lactam antibiotics and that it may

not target penicillin-binding proteins, making it a promising candidate against resistant strains [1].

Table 3: Antibacterial Activity Profile of Licochalcone C

Bacterial Strain MIC Value
Resistance
Status

Notable Findings

MSSA 12.5 μg/mL Methicillin-

sensitive

Equivalent potency against

MRSA

MRSA 12.5 μg/mL Methicillin-

resistant

Bypasses β-lactam resistance

Mycobacterium spp. 36.2-125

μg/mL

Various species Includes potential TB targets

Helicobacter pylori 25 μg/mL Acid-adapted Notable Gram-negative activity

Pseudomonas
aeruginosa

>400 μg/mL Multi-drug
resistant

Ineffective due to efflux pumps
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Among Gram-negative bacteria, LCC shows selective activity against Helicobacter pylori (MIC = 25

μg/mL), but demonstrates limited efficacy against other Gram-negative pathogens such as Pseudomonas

aeruginosa, Klebsiella pneumoniae, and Escherichia coli (MIC > 400 μg/mL). This restricted activity

against most Gram-negative bacteria is likely attributed to the presence of effective efflux pumps in these

species that reduce intracellular accumulation of LCC. Research on similar chalcones has shown that

combination with efflux pump inhibitors can restore antibacterial activity against Gram-negative strains,

suggesting a potential strategy to broaden LCC's spectrum [1].

Antibacterial Mechanism of Action

LCC exerts its antibacterial effects through multiple mechanisms, with the primary action being bacterial

membrane disruption. Fluorescence microscopy studies using propidium iodide (PI) and SYTO9 as

fluorophores have demonstrated that LCC effectively compromises bacterial membrane integrity in S.

aureus, similarly to the known pore-forming antibiotic nisin. This membrane disruption leads to increased

permeability and eventual cell death [1].

Additionally, LCC demonstrates significant inhibition of biofilm formation in both MSSA and MRSA

strains, with MBIC₅₀ values of 6.25 μg/mL for both strains. This anti-biofilm activity is particularly valuable

for addressing persistent infections, as biofilms confer substantial resistance to conventional antibiotics and

host immune responses. The ability to inhibit biofilm formation at concentrations below the MIC suggests

that LCC may interfere with quorum sensing or early adhesion processes essential for biofilm

development [1].

Anti-inflammatory and Other Biological Activities

Modulation of Inflammatory Signaling Pathways

Licochalcone C exhibits potent anti-inflammatory properties through coordinated regulation of multiple

inflammatory signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC treatment effectively

suppresses nuclear factor-κB (NF-κB) translocation and downstream pro-inflammatory mediators, including

inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell
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adhesion molecule-1 (VCAM-1). Simultaneously, LCC upregulates the PI3K/Akt/eNOS signaling

pathway, which contributes to its protective effects in inflammatory contexts. The specific PI3K inhibitor

LY294002 completely abolished LCC's anti-inflammatory activity, confirming the essential role of this

pathway [5].

The anti-inflammatory mechanism of LCC involves differential regulation of competing nitric oxide

synthase enzymes. While suppressing iNOS expression (which produces pro-inflammatory NO), LCC

enhances endothelial NOS (eNOS) activity through PI3K/Akt-mediated phosphorylation, promoting the

production of protective nitric oxide that maintains vascular homeostasis and exerts anti-inflammatory

effects. This dual regulation of NOS isoforms represents a sophisticated mechanism for fine-tuning the

inflammatory response [5].
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Figure 2: Licochalcone C's dual-pathway regulation of inflammatory signaling. LCC simultaneously inhibits

the pro-inflammatory NF-κB pathway while activating the protective PI3K/Akt/eNOS axis, resulting in net

anti-inflammatory effects.

Additional Biological Activities

Beyond its well-established anticancer and antibacterial properties, LCC demonstrates several other

biologically significant activities:

Cardioprotective Effects: In models of septic myocardial dysfunction, LCC treatment attenuated

cardiac dysfunction by modulating inflammatory responses in cardiomyocytes, suggesting potential

applications in cardiovascular therapeutics [5].

Enzyme Inhibition: LCC shows potent inhibition of α-glucosidase (IC₅₀ <100 nM), indicating

potential for diabetes management by delaying carbohydrate digestion and glucose absorption. Its

moderate inhibition of PTP1B (IC₅₀ = 92.43 μM) further supports potential antidiabetic applications

[4].

Neuroprotective Potential: While direct evidence for LCC is limited, related chalcones have shown

neuroprotective effects through inhibition of monoamine oxidase (MAO) and modulation of neuronal

signaling pathways, suggesting possible avenues for LCC research in neurodegenerative disorders [6].

Experimental Methodologies and Technical
Approaches

Key Assays for Evaluating Anticancer Activity

Research on Licochalcone C's anticancer mechanisms employs a range of standardized assays to

comprehensively evaluate its effects on cancer cells:
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Cell Viability Assessment: The MTT assay is routinely used to determine IC₅₀ values and cytotoxic

profiles. Typical protocols involve seeding cells (5.0×10³ cells/well for HCT116) in 96-well plates,

treating with LCC (0-20 μM) for 24-48 hours, adding MTT solution (5 mg/mL), and measuring

absorbance at 570 nm after formazan crystal dissolution [3].

Apoptosis Detection: Annexin V/7-AAD double staining followed by flow cytometry is the standard

method for quantifying apoptosis. Cells are treated with LCC, harvested, washed with PBS, and

stained with Muse Annexin V & Dead Cell Reagent before analysis using a Muse Cell Analyzer. This

allows discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations [3].

Cell Cycle Analysis: Following LCC treatment, cells are fixed with 70% ethanol, stained with Muse

Cell Cycle reagent, and analyzed by flow cytometry to determine distribution across different cell

cycle phases [3].

Colony Formation Assay: The soft agar assay evaluates anchorage-independent growth, a hallmark of

transformation. Base layers contain 0.6% agar in culture medium with LCC, while top layers contain

0.3% agar with suspended cells (8.0×10³ cells/well). Colonies larger than 50 μm are counted after 2-3

weeks [3].

Molecular Target Identification Approaches

Several sophisticated approaches have been employed to identify LCC's direct molecular targets:

In Vitro Kinase Assays: These direct biochemical assays measure the inhibition of kinase activities

(EGFR, AKT) by LCC in cell-free systems, providing unambiguous evidence of direct target

engagement [3].

Molecular Docking Simulations: Computational approaches using AutoDock Vina simulate the

binding interactions between LCC and potential target proteins, predicting binding affinities and

interaction modes within ATP-binding pockets [3].

Western Blot Analysis: Standard technique for monitoring changes in protein phosphorylation and

expression levels in response to LCC treatment, allowing validation of pathway modulation in cellular

contexts [3].
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Therapeutic Potential and Research Gaps

Comparative Analysis of Licochalcones

Among the various licochalcones, Licochalcone A has been the most extensively studied, with well-

characterized effects on multiple cancer types through regulation of EGFR/ERK, PI3K/Akt/mTOR, and other

signaling pathways. However, emerging research indicates that LCC possesses distinct biological activities

and potentially unique molecular targets that differentiate it from other licochalcones. While Licochalcone

A has demonstrated prominent anticancer effects and the ability to inhibit efflux of antineoplastic drugs from

cancer cells, LCC shows particularly strong activity against colorectal cancer and oxaliplatin-resistant

variants, suggesting potential applications in treatment-resistant malignancies [7] [8] [3].

Research Gaps and Future Directions

Despite promising preclinical data, several significant research gaps remain regarding LCC's therapeutic

potential:

Limited In Vivo Studies: Most current knowledge derives from in vitro models, with insufficient

animal studies to validate efficacy and safety in whole-organism contexts [7] [8].

Pharmacokinetic Profiling: Comprehensive absorption, distribution, metabolism, and excretion

(ADME) studies are lacking, though preliminary data suggest chalcones generally face challenges with

rapid metabolism and low bioavailability [6].

Formulation Development: Optimal delivery systems for overcoming physicochemical limitations

and improving target tissue accumulation have not been explored for LCC.

Combination Therapies: Potential synergistic effects with existing chemotherapeutic agents or

antibiotics remain largely uninvestigated.

Toxicological Assessment: Systematic toxicity evaluations in relevant animal models are necessary to

establish therapeutic windows.
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Future research should prioritize addressing these gaps to facilitate the translation of LCC from a promising

preclinical candidate to a viable therapeutic agent. Particular emphasis should be placed on investigating its

utility in overcoming drug resistance in cancer and bacterial infections, where its unique mechanisms of

action may provide advantages over conventional therapies [7] [1] [3].

Conclusion

Licochalcone C represents a multifunctional natural compound with demonstrated efficacy across

multiple disease models, including cancer, bacterial infections, and inflammatory conditions. Its activity

stems from interactions with specific molecular targets (particularly EGFR and AKT) and modulation of

critical signaling pathways involved in cell survival, proliferation, and stress response. The unique chemical

structure of LCC, featuring the characteristic chalcone framework with specific substituents, underlies its

biological activities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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